molecular formula C16H18N2O5S B2920698 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 701238-91-7

3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2920698
CAS No.: 701238-91-7
M. Wt: 350.39
InChI Key: PAJZEPNXCMBKNZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazoline-based compound intended for research use only. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, as pyrazoline derivatives are known to exhibit a wide spectrum of biological activities. The core dihydro-1H-pyrazole structure is a privileged scaffold in pharmaceutical research, with documented applications in the development of anti-inflammatory, antimicrobial, and anticancer agents . The specific substitution pattern on this compound suggests potential for diverse bioactivity profiling. The 3,4-dimethoxyphenyl moiety is a common pharmacophore that can contribute to interactions with biological targets, while the furan ring and methylsulfonyl group may influence the compound's electronic properties and binding affinity. Researchers can explore this molecule as a novel chemical entity in high-throughput screening campaigns, as a building block for the synthesis of more complex derivatives, or for target-based assays given the established utility of pyrazolines as inhibitors for various enzymes and proteases . The compound is strictly for non-human research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-21-15-7-6-11(9-16(15)22-2)12-10-13(14-5-4-8-23-14)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJZEPNXCMBKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : 304.35 g/mol
  • CAS Number : 677299-77-3

The structure includes a pyrazole ring substituted with a dimethoxyphenyl group and a furan moiety, contributing to its biological activity.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to This compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound85%93%
Dexamethasone76%86%

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. One study reported that related pyrazole derivatives exhibited promising activity against E. coli and Staphylococcus aureus, suggesting that the furan and methoxy groups enhance the antimicrobial efficacy .

Anticancer Properties

Preliminary investigations into the anticancer activity of pyrazole derivatives have indicated that they may inhibit the proliferation of cancer cell lines. A specific study observed that certain pyrazole compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways, although further research is needed to establish the efficacy of this particular compound .

The biological activities of This compound are believed to stem from its ability to interact with various molecular targets:

  • Inflammatory Pathways : By inhibiting key cytokines such as TNF-α and IL-6.
  • Microbial Targets : Disruption of bacterial cell wall synthesis or function.
  • Cancer Cell Pathways : Inducing apoptosis through caspase activation.

Case Studies

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity in vivo. The results indicated significant reductions in edema in carrageenan-induced models, demonstrating the potential therapeutic applications of these compounds .
  • Antimicrobial Evaluation : In vitro tests against Bacillus subtilis and Aspergillus niger showed that certain derivatives had minimum inhibitory concentrations comparable to established antibiotics, indicating a strong potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives are widely studied for their diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules.

Substituent Effects on Structural and Electronic Properties

  • 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (): This compound replaces the furan-2-yl and methylsulfonyl groups with a 2-fluorophenyl and phenyl group, respectively. Molecular docking studies suggest that the 3,4-dimethoxyphenyl group enhances binding affinity to therapeutic targets like monoamine oxidase (MAO) enzymes .
  • 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ():
    A DFT study revealed that the 4-chlorophenyl substituent increases dipole moments (3.78 Debye) compared to the target compound’s furan-2-yl group. The chlorophenyl group also stabilizes the molecule through C–Cl⋯π interactions, which are absent in the furan-containing analog .

  • 5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole ():
    The trifluoromethylbenzoyl group introduces strong electron-withdrawing effects, contrasting with the methylsulfonyl group in the target compound. This substitution significantly increases hydrophobicity (LogP = 1.62) and may enhance blood-brain barrier penetration .

Crystallographic and Solid-State Properties

  • Halogen-Substituted Analogs (): Chloro (compound 4) and bromo (compound 5) derivatives exhibited isostructural crystal packing with slight adjustments due to halogen size differences.

Data Tables

Table 1: Structural and Biological Comparison of Selected Pyrazolines

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1: Methylsulfonyl; 3: 3,4-Dimethoxyphenyl; 5: Furan-2-yl 406.5 N/A (Structural focus)
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl 1: Phenyl; 3: 3,4-Dimethoxyphenyl; 5: 2-Fluorophenyl 376.4 MAO inhibition (Docking)
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl 1: Phenyl; 3: 3,4-Dimethoxyphenyl; 5: 4-Chlorophenyl 392.9 DFT-confirmed stability
5-Phenyl-1-(4-(trifluoromethyl)benzoyl) 1: 4-Trifluoromethylbenzoyl; 5: Phenyl 241.2 High LogP (1.62)

Table 2: Crystallographic Parameters of Halogenated Analogs vs. Target Compound

Parameter Chloro Derivative (4) Bromo Derivative (5) Target Compound (Methylsulfonyl)
Space Group P 1 P 1 Not reported
Intermolecular Contacts C–Cl⋯π C–Br⋯π Potential S=O⋯H bonds
Packing Efficiency High High Likely lower due to bulkier group

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